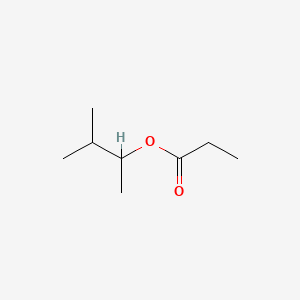
Propanoic acid, 1,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 1,2-dimethylpropyl ester, also known as 1,2-dimethylpropyl propanoate, is an organic compound with the molecular formula C8H16O2. It is an ester derived from propanoic acid and 1,2-dimethylpropanol. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 1,2-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,2-dimethylpropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:
Propanoic acid+1,2-dimethylpropanolH2SO4Propanoic acid, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using excess alcohol to drive the reaction to completion. Additionally, the reaction mixture is often heated to increase the reaction rate. The ester can be purified by distillation.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Propanoic acid, 1,2-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,2-dimethylpropanol.
Transesterification: This ester can react with another alcohol to form a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like LiAlH4.
Major Products
Hydrolysis: Propanoic acid and 1,2-dimethylpropanol.
Transesterification: A different ester and alcohol.
Reduction: Alcohols.
Scientific Research Applications
Propanoic acid, 1,2-dimethylpropyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propanoic acid and 1,2-dimethylpropanol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Propanoic acid, 1,1-dimethylpropyl ester: Another ester of propanoic acid with a different alkyl group.
Propanoic acid, 2-methyl-, 1-methylethyl ester: A structurally related ester with a different substitution pattern.
Uniqueness
Propanoic acid, 1,2-dimethylpropyl ester is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in the fragrance and flavor industries.
Properties
CAS No. |
66576-70-3 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(9)10-7(4)6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
RYYMZRUXQWULCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


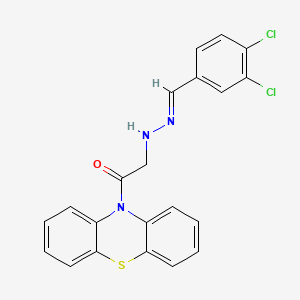


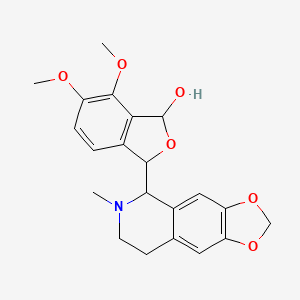
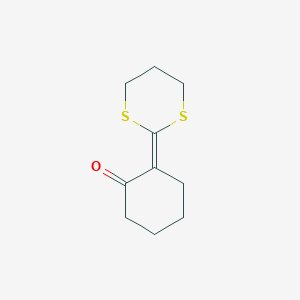
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)

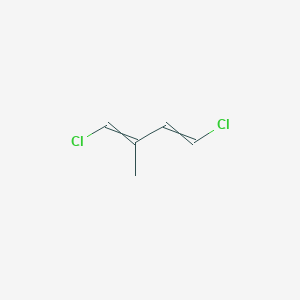
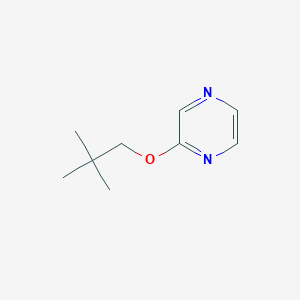

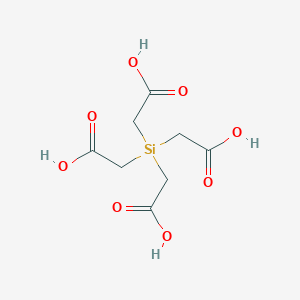
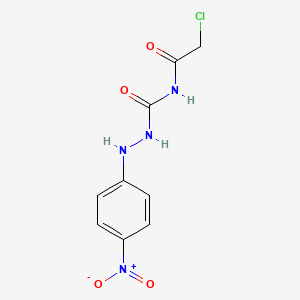
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
